molecular formula C8H8N2OS B8314900 3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxaldehyde

3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxaldehyde

Cat. No. B8314900
M. Wt: 180.23 g/mol
InChI Key: JCSVFXICFTVFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07622481B2

Procedure details

The alcohol (a) (0.482 g) in dry dichloromethane (50 ml) was stirred with manganese dioxide (1.2 g) for 18 hours and the mixture was filtered. The filtrate was evaporated and chomatographed on silica gel, eluting with methanol-dichloromethane (1:50) to afford a yellow solid (0.24 g).
Quantity
0.482 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:6][CH2:5][NH:4][C:3]2[N:7]=[C:8]([CH2:11][OH:12])[CH:9]=[CH:10][C:2]1=2>ClCCl.[O-2].[O-2].[Mn+4]>[S:1]1[CH2:6][CH2:5][NH:4][C:3]2[N:7]=[C:8]([CH:11]=[O:12])[CH:9]=[CH:10][C:2]1=2 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.482 g
Type
reactant
Smiles
S1C2=C(NCC1)N=C(C=C2)CO
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
1.2 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
WASH
Type
WASH
Details
eluting with methanol-dichloromethane (1:50)

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(NCC1)N=C(C=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: CALCULATEDPERCENTYIELD 50.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.